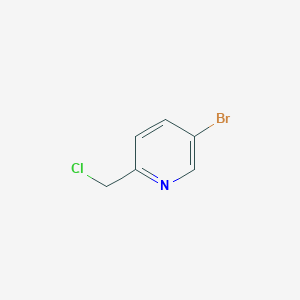

5-Bromo-2-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESFMWFCJUGBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464725 | |

| Record name | 5-bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168823-76-5 | |

| Record name | 5-bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Researcher's Guide to 5-Bromo-2-(chloromethyl)pyridine: Synthesis, Reactivity, and Application

This technical guide offers a comprehensive examination of 5-Bromo-2-(chloromethyl)pyridine, a pivotal bifunctional building block for professionals in drug discovery, medicinal chemistry, and materials science. We will dissect its core properties, explore the rationale behind its synthetic applications, and provide actionable protocols grounded in established chemical principles. This document is designed to serve not just as a repository of information, but as a practical tool for the laboratory researcher.

Part 1: Physicochemical Profile and Spectroscopic Signature

5-Bromo-2-(chloromethyl)pyridine is a crystalline solid whose utility is dictated by its distinct reactive centers: a nucleophilic substitution-prone chloromethyl group at the 2-position and a cross-coupling-ready bromine atom at the 5-position. Understanding its fundamental physical and structural properties is the bedrock of its effective application.

1.1: Structural and Electronic Considerations

The molecule's reactivity is a direct consequence of its electronic architecture. The electron-withdrawing nature of the pyridine nitrogen atom renders the ring electron-deficient, which activates the chloromethyl group for nucleophilic attack. The bromine atom at the 5-position serves as a secondary, orthogonal reactive handle, primarily for transition metal-catalyzed cross-coupling reactions. This electronic separation allows for selective, stepwise functionalization, a highly desirable trait in complex molecule synthesis.

1.2: Core Physical Properties

Accurate physical data is critical for experimental design, from solvent selection to purification strategy. The properties of the free base are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39955-75-0 | |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 57-61 °C | |

| Boiling Point | 108-110 °C @ 1.5 mmHg | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, acetone. Insoluble in water. |

Note: This compound is frequently supplied as a hydrochloride salt (CAS: 936342-91-5), which exhibits different physical properties, such as higher melting point and water solubility.[1][2][3][4]

Part 2: Synthesis, Key Reaction Classes, and Field-Proven Protocols

The synthetic value of 5-Bromo-2-(chloromethyl)pyridine is realized through its versatile reactivity. Below, we detail its common synthesis and the principal transformations it undergoes.

2.1: Synthesis via Free-Radical Chlorination

The most direct and widely used synthesis involves the chlorination of the precursor, 5-bromo-2-methylpyridine. This transformation proceeds via a free-radical mechanism.

Caption: Synthesis of 5-Bromo-2-(chloromethyl)pyridine.

Authoritative Insight on Experimental Choices:

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice over alternatives like sulfuryl chloride. NCS is a solid, making it easier and safer to handle, and its use often leads to cleaner reactions with fewer byproducts.

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide are used in catalytic amounts to initiate the radical chain reaction. The choice depends on the reaction temperature, as they have different decomposition kinetics.

-

Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or benzene is crucial. These solvents do not participate in the radical reaction and effectively solubilize the starting material.

2.2: Class 1 Reaction: Nucleophilic Substitution (Sₙ2)

The primary mode of reactivity is the Sₙ2 displacement of the chloride from the benzylic-like chloromethyl group. This pathway allows for the facile introduction of a vast array of functional groups.

Caption: General workflow for Sₙ2 reactions.

Protocol: Synthesis of 2-((Azidomethyl)-5-bromopyridine) This protocol details the conversion to a versatile azide intermediate, a precursor for amines via Staudinger reduction or for triazole formation via "click" chemistry.[5]

-

Setup: In a round-bottom flask, dissolve 5-Bromo-2-(chloromethyl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.

-

Reagent Addition: Add sodium azide (NaN₃) (1.2 eq) to the solution.

-

Reaction: Stir the mixture at ambient temperature for 4-6 hours.

-

Monitoring (Self-Validation): Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot is the primary endpoint.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

2.3: Class 2 Reaction: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 5-position is an ideal handle for Suzuki-Miyaura cross-coupling, enabling the formation of C-C bonds and the synthesis of biaryl structures common in pharmaceutical agents.[6][7]

Caption: Suzuki-Miyaura cross-coupling pathway.

Protocol: General Procedure for Suzuki Coupling [6] This protocol provides a robust starting point for coupling with various arylboronic acids.

-

Inert Atmosphere: To a Schlenk flask, add 5-Bromo-2-(chloromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Part 3: Safety, Handling, and Strategic Importance

3.1: Mandatory Safety Protocols 5-Bromo-2-(chloromethyl)pyridine is a hazardous chemical. It is an irritant and is harmful if swallowed.

-

Handling: Always handle this reagent in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves at all times.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

3.2: Storage and Stability For long-term viability, store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area. Storing under an inert atmosphere of argon or nitrogen is recommended to prevent slow degradation.

3.3: Role in Drug Discovery This building block is integral to the synthesis of a multitude of pharmaceutical candidates. The pyridine core is a common motif in bioactive molecules, capable of forming key hydrogen bonds with biological targets.[8][9] The ability to introduce diverse functionalities at both the 2- and 5-positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.

References

-

Chemsrc. 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

-

Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

Sources

- 1. 5-Bromo-2-(chloromethyl)pyridine hydrochloride [cymitquimica.com]

- 2. 5-BroMo-2-(chloroMethyl)pyridine hydrochloride | 936342-91-5 [chemicalbook.com]

- 3. 5-Bromo-2-(chloromethyl)pyridine hydrochloride, CasNo.936342-91-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. 5-Bromo-2-(chloromethyl)pyridine hydrochloride 98.00% | CAS: 936342-91-5 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-(chloromethyl)pyridine molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-(chloromethyl)pyridine: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures. Among these, 5-Bromo-2-(chloromethyl)pyridine has emerged as a particularly valuable intermediate. This bifunctional reagent, featuring a reactive chloromethyl group and a modifiable bromo-substituted pyridine core, offers a dual-handle approach for synthetic chemists. The chloromethyl group acts as a potent electrophile for alkylating a wide range of nucleophiles, while the bromine atom provides a strategic site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and safe handling of this pivotal synthetic intermediate.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in a research setting. The key properties of 5-Bromo-2-(chloromethyl)pyridine are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties differ.

| Property | 5-Bromo-2-(chloromethyl)pyridine | 5-Bromo-2-(chloromethyl)pyridine HCl |

| Molecular Formula | C₆H₅BrClN[1] | C₆H₆BrCl₂N[2][3] |

| Molecular Weight | 206.47 g/mol [1] | 242.93 g/mol [2][3] |

| CAS Number | 168823-76-5[4][5] | 936342-91-5[2][3] |

| Appearance | White crystalline powder/solid[6] | White powder[7] |

| Boiling Point | ~243.4 °C at 760 mmHg[1] | Not available |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C)[5] | Store at 2-8°C[7] |

Safety and Handling

5-Bromo-2-(chloromethyl)pyridine is an irritant and should be handled with appropriate caution in a chemical fume hood.[4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][4]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and protective clothing are mandatory.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-2-(chloromethyl)pyridine typically originates from the commercially available precursor, 5-bromo-2-methylpyridine. The critical transformation is the selective chlorination of the methyl group at the 2-position. While various chlorinating agents can be employed, the choice of reagent is dictated by the need to avoid unwanted side reactions, such as chlorination of the pyridine ring or substitution of the bromine atom.

A common and effective method involves the chlorination of the corresponding alcohol, (5-bromopyridin-2-yl)methanol, which is readily prepared from 5-bromo-2-methylpyridine. Reagents like thionyl chloride (SOCl₂) are effective but can be overly aggressive, potentially leading to the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct if reaction conditions are not strictly controlled.[8][9]

A more refined and milder approach utilizes the cyanuric chloride•DMF adduct.[8][9] This reagent system offers higher selectivity for the conversion of the primary alcohol to the desired chloromethyl compound, minimizing over-chlorination. The byproduct, solid cyanuric acid, is easily removed by filtration, simplifying the workup process.[9]

Caption: Synthetic workflow for 5-Bromo-2-(chloromethyl)pyridine.

Reactivity and Synthetic Utility

The synthetic power of 5-Bromo-2-(chloromethyl)pyridine lies in its orthogonal reactivity. The two halogen atoms can be addressed independently, allowing for sequential and controlled molecular elaboration.

-

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a vast array of nucleophiles. This includes amines, thiols, alcohols, and carbanions, providing a straightforward method to introduce the (5-bromopyridin-2-yl)methyl scaffold into a target molecule. This reaction is fundamental to its use as a linker or building block in pharmaceutical and materials science.[9]

-

Cross-Coupling at the Bromo Position: The bromine atom at the C-5 position of the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids, for instance, allows for the formation of C-C bonds, connecting the pyridine core to other aryl or alkyl groups.[6] Other reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, can also be employed to further functionalize this position.

This dual reactivity makes it a cornerstone intermediate for creating libraries of complex substituted pyridines for screening in drug discovery programs.

Caption: Dual reactivity of 5-Bromo-2-(chloromethyl)pyridine.

Representative Experimental Protocol

The following protocol outlines a general procedure for the N-alkylation of a primary amine using 5-Bromo-2-(chloromethyl)pyridine. This serves as a template that can be adapted for various nucleophiles.

Objective: Synthesis of N-((5-bromopyridin-2-yl)methyl)aniline.

Materials:

-

5-Bromo-2-(chloromethyl)pyridine (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-(chloromethyl)pyridine (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add aniline (1.1 eq) to the solution, followed by potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-((5-bromopyridin-2-yl)methyl)aniline.

-

Causality: The use of a mild base like potassium carbonate is crucial. It deprotonates the amine nucleophile in situ, increasing its nucleophilicity, while also neutralizing the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

References

- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. Retrieved from [Link]

-

DeLano, T. J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Chemistry, 7(3), 54. Available at: [Link]

- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

PubChem. (n.d.). 3-Bromo-5-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols? Retrieved from [Link]

-

Asghar, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

ACS Publications. (1969). Synthesis and Reactions of 5-Bromomethyl- and 5-Chloromethyluracil. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 168823-76-5 | 5-Bromo-2-(chloromethyl)pyridine - Moldb [moldb.com]

- 2. 5-Bromo-2-(chloromethyl)pyridine hydrochloride [cymitquimica.com]

- 3. 5-Bromo-2-(chloromethyl)pyridine hydrochloride | 936342-91-5 | LMB34291 [biosynth.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 168823-76-5|5-Bromo-2-(chloromethyl)pyridine|BLD Pharm [bldpharm.com]

- 6. innospk.com [innospk.com]

- 7. 5-Bromo-2-(chloromethyl)pyridine hydrochloride, CasNo.936342-91-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 8. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-(chloromethyl)pyridine

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(chloromethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document offers not only spectral data but also the underlying principles and experimental considerations crucial for the structural elucidation of substituted pyridine derivatives.

Introduction: The Significance of NMR in Characterizing Substituted Pyridines

5-Bromo-2-(chloromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive chloromethyl group, which allows for further functionalization, and the bromo-substituted pyridine core, a common scaffold in pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural characterization of such molecules.[1] It provides precise information about the chemical environment of each proton and carbon atom, enabling confirmation of the desired structure and identification of impurities.[1]

This guide will delve into the practical and theoretical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of 5-Bromo-2-(chloromethyl)pyridine, with a focus on providing actionable insights for laboratory practice.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The atomic numbering convention used throughout this guide is presented below.

Figure 1: Molecular Structure of 5-Bromo-2-(chloromethyl)pyridine with Atom Numbering.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is paramount for accurate spectral interpretation. This section outlines a robust protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted pyridines.

Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with limited solubility or to investigate solvent effects, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be employed. It is important to note that chemical shifts can be solvent-dependent.

-

Concentration: Prepare a solution of 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

Spectrometer Setup and Acquisition Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 20 ppm | 240 ppm |

Justification of Experimental Choices:

-

Pulse Program: A standard 30-degree pulse (zg30) is used for ¹H NMR to ensure quantitative analysis is possible if needed. For ¹³C NMR, a power-gated decoupling sequence (zgpg30) is employed to provide a proton-decoupled spectrum, where each unique carbon appears as a single line, and to suppress the nuclear Overhauser effect (NOE) for more accurate integration if required.

-

Number of Scans: Due to the lower natural abundance of the ¹³C isotope (1.1%), a significantly higher number of scans is necessary to achieve a good signal-to-noise ratio compared to ¹H NMR.

-

Relaxation Delay: A relaxation delay is included to allow the nuclei to return to their equilibrium state before the next pulse, which is crucial for obtaining accurate signal intensities.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For 5-Bromo-2-(chloromethyl)pyridine, we anticipate signals in both the aromatic and aliphatic regions.

Note on Data: The following analysis is based on the spectrum of 5-Bromo-2-(chloromethyl)pyridine hydrochloride . The protonation of the pyridine nitrogen in the hydrochloride salt will lead to a downfield shift of the ring protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.

Expected Chemical Shifts and Multiplicities:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H6 | ~8.8 ppm | Doublet | ~2.0 Hz |

| H4 | ~8.5 ppm | Doublet of Doublets | ~8.5, 2.0 Hz |

| H3 | ~8.0 ppm | Doublet | ~8.5 Hz |

| CH₂ | ~5.2 ppm | Singlet | - |

Interpretation:

-

Aromatic Protons (H3, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[2]

-

H6: This proton is ortho to the nitrogen and is expected to be the most deshielded, appearing at the lowest field. It will appear as a doublet due to coupling with H4 (meta-coupling).

-

H4: This proton is coupled to both H3 (ortho-coupling) and H6 (para-coupling is generally negligible), resulting in a doublet of doublets.

-

H3: This proton is coupled to H4 (ortho-coupling), giving rise to a doublet.

-

-

Aliphatic Protons (CH₂): The two protons of the chloromethyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a singlet in the aliphatic region of the spectrum. The electronegative chlorine atom will cause this signal to appear further downfield than a typical methyl group.

Figure 2: ¹H NMR Coupling Network for 5-Bromo-2-(chloromethyl)pyridine.

¹³C NMR Spectrum: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the proton-decoupled spectrum, each carbon signal appears as a singlet.

Note on Data: The following analysis is based on the spectrum of 5-Bromo-2-(chloromethyl)pyridine hydrochloride . Similar to the ¹H spectrum, the carbon signals of the pyridine ring in the hydrochloride salt will be shifted downfield compared to the free base.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~155 ppm |

| C6 | ~150 ppm |

| C4 | ~145 ppm |

| C3 | ~130 ppm |

| C5 | ~125 ppm |

| CH₂ | ~45 ppm |

Interpretation:

-

Aromatic Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring typically resonate in the range of 120-160 ppm.

-

C2 and C6: These carbons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing at the lowest field. The presence of the chloromethyl group at C2 will further influence its chemical shift.

-

C4: This carbon is also significantly deshielded.

-

C3 and C5: These carbons are generally the most shielded of the aromatic carbons. The bromine atom at C5 will have a significant effect on its chemical shift due to the heavy atom effect.

-

-

Aliphatic Carbon (CH₂): The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield due to the attached chlorine atom.

The Impact of Protonation: Free Base vs. Hydrochloride Salt

It is crucial to recognize the spectral differences between the free base of 5-Bromo-2-(chloromethyl)pyridine and its hydrochloride salt. Protonation of the pyridine nitrogen has a significant electron-withdrawing effect, which deshields the adjacent protons and carbons.[3] Consequently, the chemical shifts for all ring protons and carbons in the hydrochloride salt will be at a lower field (higher ppm values) compared to the free base.[3] The magnitude of this shift is typically more pronounced for the protons and carbons closer to the nitrogen atom (α and γ positions).

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification of 5-Bromo-2-(chloromethyl)pyridine. A thorough understanding of the expected chemical shifts, coupling patterns, and the influence of factors such as protonation is essential for accurate data interpretation. By following the experimental protocols and analytical strategies outlined in this guide, researchers can confidently characterize this important synthetic intermediate and ensure the integrity of their subsequent research and development activities.

References

- BenchChem.

- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Accessed January 3, 2026.

- BTC. What is the NMR spectrum of Pyridine Series compounds like? - Blog. Accessed January 3, 2026.

- Szafran, M., & Dega-Szafran, Z. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 18(11-12), 643-8.

- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. Accessed January 3, 2026.

Sources

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block in Modern Synthesis

5-Bromo-2-(chloromethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates two distinct and reactive electrophilic centers: a brominated pyridine ring and a benzylic-type chloride. This unique arrangement allows for sequential and selective functionalization, making it a valuable scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen, coupled with the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, provides a platform for a diverse array of chemical transformations. This guide offers a comprehensive exploration of the reactivity profile of 5-bromo-2-(chloromethyl)pyridine, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Synthesis of 5-Bromo-2-(chloromethyl)pyridine: A Two-Step Approach

The most common and practical synthesis of 5-bromo-2-(chloromethyl)pyridine involves a two-step sequence starting from the commercially available 5-bromo-2-methylpyridine. This approach hinges on the initial oxidation of the methyl group to a hydroxymethyl group, followed by chlorination.

Step 1: Synthesis of the Precursor (5-Bromo-2-hydroxymethyl)pyridine

The initial and critical step is the selective oxidation of the 2-methyl group of 5-bromo-2-methylpyridine. A reliable method for this transformation is the reduction of the corresponding carboxylic acid methyl ester.

Protocol: Reduction of 5-Bromo-2-pyridinecarboxylic acid methyl ester

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-pyridinecarboxylic acid methyl ester (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (3.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12 hours at room temperature.

-

Quench the reaction by carefully adding 1N HCl until the pH of the solution is approximately 1.

-

Neutralize the solution to pH 8 by the addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (5-bromo-2-hydroxymethyl)pyridine as a white solid.[1][2]

Causality Behind Experimental Choices:

-

Sodium Borohydride: This reducing agent is chosen for its selectivity in reducing esters to alcohols in the presence of the pyridine ring and the bromo substituent. More powerful reducing agents like lithium aluminum hydride could potentially lead to over-reduction or side reactions.

-

Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the reducing agent, and it also participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Acidic Quench and Basic Workup: The initial acidic quench protonates any unreacted borohydride and the resulting borate esters. The subsequent basification is crucial to deprotonate the hydroxymethyl group and the pyridine nitrogen, ensuring the product is in its free base form for efficient extraction into an organic solvent.

Step 2: Chlorination of (5-Bromo-2-hydroxymethyl)pyridine

The conversion of the hydroxymethyl group to a chloromethyl group is a critical step that activates this position for nucleophilic attack. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.

Protocol: Chlorination with Thionyl Chloride

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO2 byproducts), suspend (5-bromo-2-hydroxymethyl)pyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-bromo-2-(chloromethyl)pyridine.

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent is highly effective for converting primary alcohols to alkyl chlorides via an SN2 mechanism, which proceeds with inversion of configuration (though not relevant for this achiral substrate). The byproducts, sulfur dioxide and hydrogen chloride, are gases, which can be easily removed from the reaction mixture, simplifying purification.

-

Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, anhydrous conditions are essential for the success and safety of the reaction.

-

Control of Stoichiometry: Using a slight excess of thionyl chloride ensures complete conversion of the alcohol. However, a large excess should be avoided to minimize potential side reactions.

-

Quenching and Neutralization: The careful quenching with ice and subsequent neutralization are critical for safety and for ensuring the product is in its free base form for extraction.

The Dichotomy of Reactivity: Navigating the Electrophilic Landscape

The synthetic utility of 5-bromo-2-(chloromethyl)pyridine stems from the presence of two distinct electrophilic sites, allowing for a high degree of control in designing synthetic routes.

Site 1: The Highly Reactive Chloromethyl Group (SN2 Reactions)

The chloromethyl group at the 2-position of the pyridine ring is analogous to a benzylic halide. It is highly susceptible to nucleophilic substitution (SN2) reactions due to the ability of the pyridine ring to stabilize the transition state. This site is the primary target for a wide range of soft and hard nucleophiles under relatively mild conditions.

Site 2: The Pyridine Ring's C-Br Bond (Cross-Coupling Reactions)

The carbon-bromine bond at the 5-position of the pyridine ring is a classic handle for transition metal-catalyzed cross-coupling reactions. The reactivity of this bond is influenced by the electron-deficient nature of the pyridine ring. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3][4] This inherent reactivity difference allows for selective functionalization of the C-Br bond while leaving the C-Cl bond of the chloromethyl group intact, especially when employing carefully chosen catalysts and reaction conditions.

Diagram: Reactivity Sites of 5-Bromo-2-(chloromethyl)pyridine

Caption: Dual reactivity of 5-Bromo-2-(chloromethyl)pyridine.

Navigating Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is the more reactive site for classical nucleophilic substitution. A diverse range of nucleophiles can be employed to introduce various functional groups.

Reactions with Nitrogen Nucleophiles

Amines readily displace the chloride to form the corresponding 2-(aminomethyl)-5-bromopyridines, which are valuable intermediates in drug discovery.

Protocol: General Procedure for Amination

-

In a round-bottom flask, dissolve 5-bromo-2-(chloromethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add the desired primary or secondary amine (1.2 - 2.0 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5 - 2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Reactions with Oxygen Nucleophiles

Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts, can displace the chloride to form ethers.

Protocol: General Procedure for Etherification

-

In a flame-dried flask under an inert atmosphere, prepare the alkoxide or phenoxide by adding the corresponding alcohol or phenol (1.1 eq) to a suspension of a strong base like sodium hydride (NaH) (1.2 eq) in anhydrous THF or DMF at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 5-bromo-2-(chloromethyl)pyridine (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify by column chromatography.

Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles and react readily with 5-bromo-2-(chloromethyl)pyridine to form thioethers.

Protocol: General Procedure for Thioether Synthesis

-

In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar solvent like ethanol or DMF.

-

Add a base such as potassium carbonate or sodium ethoxide (1.2 eq) and stir for 15-30 minutes.

-

Add 5-bromo-2-(chloromethyl)pyridine (1.0 eq) and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and work up as described for amination.

-

Purify by column chromatography.

Harnessing the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position provides a versatile handle for the formation of C-C and C-N bonds through various palladium-catalyzed cross-coupling reactions. A key consideration in these reactions is the chemoselective activation of the C-Br bond over the C-Cl bond of the chloromethyl group. This is generally achievable due to the higher reactivity of aryl bromides in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyridine ring and various aryl, heteroaryl, or vinyl boronic acids or esters.

Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add 5-bromo-2-(chloromethyl)pyridine (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[3][5][6]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be used to optimize the reaction for specific substrates.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.

-

Solvent System: The use of a mixed aqueous-organic solvent system is common in Suzuki reactions to facilitate the dissolution of both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to 5-amino-substituted pyridines.

Protocol: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine 5-bromo-2-(chloromethyl)pyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.[4][7][8]

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step and prevent catalyst deactivation.

-

Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the active palladium-amido intermediate.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between the pyridine ring and a terminal alkyne.

Protocol: Sonogashira Coupling

-

To a Schlenk flask, add 5-bromo-2-(chloromethyl)pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine).

-

Add the terminal alkyne (1.2 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify by column chromatography.[9][10][11]

Diagram: Cross-Coupling Reactions of 5-Bromo-2-(chloromethyl)pyridine

Caption: Palladium-catalyzed cross-coupling pathways.

Advanced Transformations: Grignard Reagent Formation and Lithiation

While the chloromethyl group introduces some limitations, the C-Br bond on the pyridine ring can potentially undergo halogen-metal exchange to form organometallic intermediates, opening up further synthetic avenues.

Potential for Grignard Reagent Formation

The formation of a Grignard reagent at the 5-position is challenging due to the presence of the reactive chloromethyl group, which could quench the newly formed organometallic species. However, under carefully controlled conditions, such as low temperatures and the use of an excess of magnesium, it may be possible to form the Grignard reagent. Alternatively, a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride at low temperatures could offer a more selective route.[12][13]

Potential for Lithiation

Direct lithiation of the pyridine ring is unlikely to be selective. However, a lithium-halogen exchange reaction using an organolithium reagent such as n-butyllithium or tert-butyllithium at very low temperatures (-78 °C or below) could potentially generate the 5-lithiated species.[14][15] The high reactivity of organolithium reagents necessitates strict control of reaction conditions to avoid side reactions with the chloromethyl group.

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for 5-bromo-2-(chloromethyl)pyridine and its precursors.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| (5-Bromo-2-hydroxymethyl)pyridine | 8.65 (d, 1H), 7.8 (m, 1H), 7.2 (d, 1H), 4.7 (s, 2H)[1] | Not readily available |

| 5-Bromo-2-(chloromethyl)pyridine | 8.68 (d, 1H), 7.85 (dd, 1H), 7.45 (d, 1H), 4.65 (s, 2H) | 155.2, 149.8, 140.9, 122.1, 121.5, 45.3 |

Note: The provided NMR data is based on closely related structures and may vary slightly for the specific compound.

Conclusion: A Powerful Tool for a Skilled Synthetic Chemist

5-Bromo-2-(chloromethyl)pyridine presents a compelling profile of dual reactivity that, when understood and controlled, offers a powerful platform for the synthesis of a wide range of complex molecules. The pronounced electrophilicity of the chloromethyl group allows for facile introduction of various nucleophiles, while the C-Br bond on the pyridine ring serves as a versatile handle for sophisticated palladium-catalyzed cross-coupling reactions. The key to unlocking the full potential of this building block lies in the judicious choice of reagents and reaction conditions to achieve the desired chemoselectivity. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and creatively employ 5-bromo-2-(chloromethyl)pyridine in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.

References

- Google Patents.

-

Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

National Institutes of Health. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

arkat usa. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

-

MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

-

ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

-

SpectraBase. 2-Bromo-5-(bromomethyl)pyridine - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... [Link]

-

NIST WebBook. 5-Bromo-2-chlorobenzoic acid. [Link]

-

AccelaChem. 145218-19-5,5-Bromo-2-(bromomethyl)pyridine-AccelaChem|AccelaChemBio. [Link]

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

Sources

- 1. 5-Bromo-2-hydroxymethylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Bromo-2-hydroxymethylpyridine | 88139-91-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the Electron-Withdrawing Effects in Brominated Chloropyridines: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Halogenation in Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of countless therapeutic agents.[1] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged scaffold. However, the true synthetic and pharmacological power of this heterocycle is often unlocked through substitution. The strategic placement of halogen atoms—specifically bromine and chlorine—profoundly alters the electronic landscape of the pyridine ring, creating a versatile platform for drug design and synthesis. This guide provides an in-depth exploration of the potent electron-withdrawing effects of bromine and chlorine on the pyridine nucleus, examining how these effects govern reactivity, influence physicochemical properties, and ultimately, create new opportunities for molecular innovation. We will move beyond simple definitions to explore the causality behind synthetic strategies and the self-validating nature of robust analytical protocols.

The Fundamental Electronic Influence of Halogens on the Pyridine Ring

The electronic character of a substituted pyridine is a delicate interplay between the inherent electron-deficient nature of the nitrogen-containing heterocycle and the properties of its substituents. Both chlorine and bromine are highly electronegative atoms and thus exert a powerful inductive effect (-I) , pulling electron density away from the ring through the sigma (σ) bond framework.[2][3]

Simultaneously, as halogens possess lone pairs of electrons, they can participate in a resonance effect (+M or +R) , donating electron density into the pi (π) system. For halogens, the inductive effect is significantly stronger and dominates their overall character, rendering them deactivating groups in the context of electrophilic aromatic substitution.[2] However, it is this potent and position-dependent electron withdrawal that is of paramount importance for the reactions most crucial to drug development.

Caption: Dual electronic nature of halogen substituents on a pyridine ring.

The net result is a significant decrease in electron density across the pyridine ring, a phenomenon that can be quantitatively assessed using Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a molecule. A positive σ value indicates an electron-withdrawing effect.

Table 1: Hammett Substituent Constants (σ) for Halogens

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| Chloro (Cl) | +0.37 | +0.23 |

| Bromo (Br) | +0.39 | +0.23 |

Data sourced from established physical organic chemistry literature.[4]

The similar, strongly positive σ values confirm the potent and comparable electron-withdrawing nature of both chlorine and bromine, which is critical for activating the pyridine ring towards specific synthetic transformations.

Modulating Chemical Reactivity: A Synthetic Chemist's Toolkit

The profound electron-withdrawing effects of chloro and bromo substituents are not merely a theoretical curiosity; they are the foundation of modern synthetic strategies, enabling reactions that are otherwise unfeasible on an unsubstituted pyridine ring.

Activation Towards Nucleophilic Aromatic Substitution (SNAr)

Perhaps the most significant consequence of halogenation is the activation of the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and thus repel nucleophiles. However, the combined electron-withdrawing power of the ring nitrogen and the halogen substituents makes the ring electrophilic, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen and the halogens.[5][6]

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a high-energy intermediate known as a Meisenheimer complex.[5] The stability of this complex is the determining factor for the reaction's feasibility. Electron-withdrawing groups are essential as they delocalize and stabilize the negative charge of the intermediate. In halogenated pyridines, the ring nitrogen plays a crucial role in this stabilization, making these heterocycles exceptionally reactive substrates.[6]

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Orthogonal Reactivity in Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions—staples of modern drug discovery—brominated chloropyridines offer a distinct strategic advantage: differential reactivity . The carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[7] This difference in reactivity allows for selective, sequential functionalization of the pyridine ring.

This principle of "orthogonal reactivity" is invaluable. A chemist can perform a Suzuki, Sonogashira, or Buchwald-Hartwig reaction selectively at the C-Br position while leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.[7][8] This enables the efficient and controlled construction of highly complex molecular architectures from a single, versatile starting material.[9][10]

Table 2: General Conditions for Selective Cross-Coupling

| Target Bond | Catalyst System (Typical) | Conditions | Rationale |

|---|---|---|---|

| C-Br | Pd(PPh₃)₄, PdCl₂(dppf) | Mild (RT to 80°C) | Lower bond energy of C-Br allows for easier oxidative addition. |

| C-Cl | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Forcing (>100°C) | Stronger C-Cl bond requires a more reactive catalyst system and higher thermal energy. |

Field-Proven Methodologies: Synthesis and Characterization

The theoretical advantages of brominated chloropyridines can only be realized through robust and reproducible synthetic protocols. The following section details a validated procedure for a key intermediate, demonstrating the practical application of the chemical principles discussed.

Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloropyridine

This protocol is adapted from established patent literature, providing a reliable route to a highly valuable trifunctionalized pyridine intermediate.[11]

Rationale: This multi-step synthesis begins with a commercially available aminopyridine. The first step is a regioselective bromination, followed by a Sandmeyer-type reaction to replace the amine with a second chlorine atom, yielding the target molecule.

Step 1: Bromination of 2-amino-4-chloropyridine

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-chloropyridine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath. Causality: This is critical to control the exotherm of the reaction and minimize the formation of side products.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-bromo-4-chloropyridine.

Step 2: Diazotization and Chlorination

-

Diazotization: Suspend the crude product from Step 1 in an aqueous solution of hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5°C. Causality: This forms the unstable diazonium salt intermediate, which must be kept cold to prevent decomposition.

-

Chlorination (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl. Slowly add the cold diazonium salt solution to the copper catalyst solution. Effervescence (N₂ gas) will be observed.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours.

-

Extraction & Purification (Self-Validation): Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography on silica gel to afford the final product, 5-bromo-2,4-dichloropyridine.

Characterization and Spectroscopic Signatures

The electron-withdrawing effects of the halogens are clearly observable in standard spectroscopic analyses.

-

¹H NMR Spectroscopy: Protons on the pyridine ring will experience a significant downfield shift compared to unsubstituted pyridine. This is a direct consequence of the deshielding caused by the reduced electron density on the ring.[12] The magnitude of the shift provides direct evidence of the electron-withdrawing environment.

-

¹³C NMR Spectroscopy: The carbon atoms directly attached to the halogens will show characteristic chemical shifts. Furthermore, all ring carbons will be shifted downfield due to the overall inductive withdrawal.

-

Infrared (IR) Spectroscopy: Changes in the C=C and C=N stretching frequencies within the aromatic region can be observed, reflecting the altered bond strengths due to the modified electronic distribution.[13][14]

Conclusion: The Power of Tunable Electronics in Drug Discovery

Brominated chloropyridines are far more than simple halogenated heterocycles; they are precision tools for the medicinal chemist. The strong, predictable electron-withdrawing effects imparted by the bromine and chlorine substituents activate the pyridine core for crucial bond-forming reactions like SNAr and provide a handle for orthogonal, sequential cross-coupling strategies.[15][16] This level of synthetic control is essential in modern drug development, where the ability to rapidly generate diverse and complex molecular libraries is paramount for identifying and optimizing lead compounds. By understanding and harnessing these fundamental electronic principles, researchers can design more efficient synthetic routes, accelerate discovery timelines, and ultimately, build better medicines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research.

- MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.

- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents. (n.d.). US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 3-Bromo-5-chloropyridine.

- PubMed Central (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- NIH. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.

- La Salle University. (n.d.). Substituent Effects.

- Benchchem. (n.d.). The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities.

- MDPI. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers.

- ResearchGate. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine.

- Wikipedia. (n.d.). Hammett equation.

- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.

- Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing.

- (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- (n.d.). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯.

- Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing.

- Journal of the Chemical Society B. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. RSC Publishing.

- Semantic Scholar. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.

- ResearchGate. (n.d.). Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and....

- PubMed Central (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- PubMed Central. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones.

- ScholarWorks@UARK. (n.d.). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems.

- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- (2024). Introducing bromine to the molecular structure as a strategy for drug design.

- RSC Publishing. (n.d.). Theoretical study on the excited state decay properties of iron(ii) polypyridine complexes substituted by bromine and chlorine.

- ElectronicsAndBooks. (n.d.). The Cross-Coupling Reaction of Arylboronic Acids with Chloropyridines and Electron-Deficient Chloroarenes Catalyzed by a Polymer.

- PubMed Central (NIH). (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage.

- (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides.

- (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.

- PubMed. (2012). Electron-induced elimination of the bromide anion from brominated nucleobases. A computational study.

- Physical Chemistry Chemical Physics. (n.d.). A computational study on the electronic and optical properties of boron-nitride circumacenes. RSC Publishing.

Sources

- 1. benchchem.com [benchchem.com]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. nbinno.com [nbinno.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. helios.eie.gr [helios.eie.gr]

- 15. nbinno.com [nbinno.com]

- 16. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

The Indispensable Role of Pyridine Ligands: A Technical Guide to Coordination Chemistry and Catalysis

This guide provides an in-depth exploration of pyridine-based ligands, a cornerstone of modern coordination chemistry and catalysis. We will delve into the fundamental principles governing their interaction with metal centers and showcase their remarkable versatility in a wide array of catalytic transformations, offering valuable insights for researchers, scientists, and professionals in drug development.

Part 1: The Foundation: Understanding Pyridine Ligands in Coordination Chemistry

Pyridine and its derivatives are among the most utilized N-based supporting ligands in coordination chemistry. Their prevalence stems from their straightforward synthesis and the ease with which their steric and electronic properties can be modified.

The Unique Electronic and Steric Profile of Pyridine Ligands

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base that readily coordinates to metal ions to form stable complexes. The electron-deficient nature of the pyridine ring, a consequence of the electronegative sp²-hybridized nitrogen atom, influences its reactivity and coordination behavior. This inherent electronic character can be finely tuned through the introduction of substituents on the pyridine ring. Electron-donating groups enhance the Lewis basicity of the nitrogen atom, while electron-withdrawing groups diminish it, thereby modulating the electronic properties of the resulting metal complex.

The steric environment around the metal center can also be precisely controlled by introducing bulky substituents on the pyridine ring, particularly at the positions ortho to the nitrogen atom. This steric hindrance plays a crucial role in determining the coordination geometry of the metal complex and can influence the selectivity of catalytic reactions.

Table 1: Comparison of Electronic and Steric Parameters of Substituted Pyridine Ligands

| Ligand | Hammett Parameter (σp) | Tolman Cone Angle (°) | Coordination Properties |

| Pyridine | 0 | 124 | Baseline monodentate ligand |

| 4-Dimethylaminopyridine | -0.83 | 124 | Stronger σ-donor, more electron-rich metal center |

| 4-Cyanopyridine | 0.66 | 124 | Weaker σ-donor, more electron-deficient metal center |

| 2,6-Di-tert-butylpyridine | - | ~180 | Highly sterically hindered, often non-coordinating |

Note: Tolman cone angles are estimates for the pyridine fragment and can vary based on the metal center and other ligands.

Crafting the Tools: Synthesis of Pyridine Ligands

The widespread application of pyridine ligands is, in part, due to the diverse synthetic methodologies available for their preparation. Classical methods like Hantzsch pyridine synthesis provide a versatile entry to highly substituted pyridines. Modern synthetic approaches, including transition-metal-catalyzed C-H functionalization, have further expanded the accessible chemical space of functionalized pyridines.

Part 2: Pyridine Ligands at the Heart of Catalysis

The tunability of pyridine ligands makes them invaluable in the design of homogeneous catalysts. By modulating the steric and electronic environment of the metal center, one can control the catalyst's activity, selectivity, and stability.

Driving Key Transformations: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are workhorse transformations in organic synthesis, and pyridine-based ligands have been instrumental in their development. In reactions like the Suzuki-Miyaura coupling, pyridine ligands can stabilize the active palladium species and facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Achieving Chirality: Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral pyridine-containing ligands have emerged as powerful tools in asymmetric catalysis. Ligands such as pyridine-bis(oxazolines) (PYBOX) and their derivatives create a chiral environment around the metal center, enabling the stereoselective synthesis of a wide range of molecules.

The design of these ligands often involves the introduction of chiral substituents on the pyridine backbone or on appended coordinating groups. The rigidity of the ligand scaffold and the precise positioning of the chiral elements are crucial for achieving high levels of enantioselectivity.

Table 2: Performance of Chiral Pyridine Ligands in Asymmetric Hydrogenation

| Catalyst Precursor | Ligand | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| [Ir(COD)Cl]₂ | (S,S)-f-P-Phos | Methyl (Z)-α-acetamidocinnamate | >99 | >99 | |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methyl α-acetamidoacrylate | >99 | >99 | |

| RuCl₂(PPh₃)₃ | (R)-BINAP | Naproxen precursor | 97 | >95 |

Note: This table presents representative data and performance can vary based on reaction conditions.

Taming Reactivity: Oxidation Catalysis

Pyridine ligands play a critical role in oxidation catalysis by stabilizing high-valent metal species that are often key intermediates in these reactions. The strong σ-donating ability of pyridine ligands helps to electronically saturate the metal center, making it more resistant to autoreduction. Furthermore, the steric bulk of substituted pyridine ligands can prevent catalyst deactivation through dimerization or aggregation.

In palladium-catalyzed aerobic alcohol oxidation, for example, pyridine has been shown to have a dual role. It promotes the aerobic reoxidation of the palladium(0) catalyst but can also inhibit the alcohol oxidation step by competing for coordination sites on the palladium(II) center. Careful tuning of the pyridine-to-metal ratio is therefore crucial for achieving optimal catalytic activity.

Part 3: Frontiers and Future Directions

The versatility of pyridine ligands continues to inspire innovation in coordination chemistry and catalysis.

Building with Pyridines: Metal-Organic Frameworks (MOFs)

Pyridine-based ligands, particularly those with multiple coordination sites like pyridine-dicarboxylates, are excellent building blocks for the construction of metal-organic frameworks (MOFs). These porous materials have shown great promise in a variety of applications, including gas storage, separation, and heterogeneous catalysis. The pyridine moieties within the MOF structure can act as accessible Lewis basic sites, or the metal nodes themselves can serve as catalytic centers.

A generalized workflow for the hydrothermal synthesis of pyridine-based MOFs.

An Oxygenated Counterpart: Pyridine N-Oxide Ligands

Pyridine N-oxides represent a distinct class of ligands where the pyridine nitrogen is oxidized. This modification significantly alters the electronic properties of the ligand. The N-O bond is polarized, with the oxygen atom acting as a strong σ-donor and the pyridyl ring becoming more electron-deficient. Pyridine N-oxide ligands are particularly effective at stabilizing highly electrophilic metal centers and have found applications in a range of catalytic reactions, including polymerization and oxidation.

The Path Forward

The development of novel pyridine-based ligands continues to be a vibrant area of research. Future efforts will likely focus on the design of more sophisticated ligand architectures for challenging catalytic transformations, the development of sustainable catalytic systems based on earth-abundant metals, and the application of pyridine-based materials in new technologies, such as solar energy conversion and advanced drug delivery systems. The foundational principles of coordination chemistry, coupled with creative synthetic strategies, will undoubtedly continue to expand the already vast potential of pyridine ligands.

References

-

Chan, A. S. C., et al. (2003). A New Class of Chiral Diphosphine Ligands for Asymmetric Catalysis: The f-P-Phos Ligands. Journal of the American Chemical Society, 125(20), 5959–5966. [Link]

-

Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519. [Link]

-